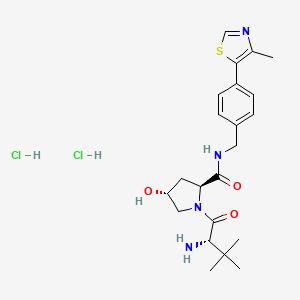
2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromomethyl group and a chloro substituent on the benzene ring, along with a dimethylamino group. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide typically involves the bromination of 5-chloro-N,N-dimethylaniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The hydrobromide salt is then purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include primary or secondary amines.
Aplicaciones Científicas De Investigación
2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it useful in biochemical research and drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(bromomethyl)-5-chloroaniline
- 2-(bromomethyl)-5-chloro-N-methylaniline
- 2-(bromomethyl)-5-chloro-N,N-diethylaniline
Uniqueness
2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide is unique due to the presence of both the bromomethyl and dimethylamino groups, which confer specific reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide involves the reaction of 2-(chloromethyl)-5-chloro-N,N-dimethylaniline with hydrobromic acid to form the hydrobromide salt of the desired compound.", "Starting Materials": [ "2-(chloromethyl)-5-chloro-N,N-dimethylaniline", "Hydrobromic acid" ], "Reaction": [ "Add 2-(chloromethyl)-5-chloro-N,N-dimethylaniline to a round-bottom flask", "Add hydrobromic acid to the flask and stir the mixture at room temperature for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture to room temperature and filter the resulting solid", "Wash the solid with cold water and dry it under vacuum to obtain 2-(bromomethyl)-5-chloro-N,N-dimethylaniline hydrobromide" ] } | |
Número CAS |
2408957-71-9 |
Fórmula molecular |
C9H12Br2ClN |
Peso molecular |
329.5 |
Pureza |
91 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



